2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki-Miyaura cross-coupling Boronate ester synthesis Process chemistry

Choose 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Suzuki-Miyaura couplings where lower C-I bond dissociation energy (280 vs. 346 kJ/mol for C-Br, 407 kJ/mol for C-Cl) drives faster oxidative addition, higher yields, and milder conditions—preserving sensitive functional groups. The pinacol ester ensures silica-gel stability for facile purification, unlike protodeboronation-prone free boronic acids. Defined solid (mp 70–75°C) with consistent assay (97%) guarantees stoichiometric accuracy and batch-to-batch reproducibility in kilo-scale campaigns.

Molecular Formula C12H16BIO2
Molecular Weight 329.97 g/mol
CAS No. 408492-28-4
Cat. No. B1312233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS408492-28-4
Molecular FormulaC12H16BIO2
Molecular Weight329.97 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)I
InChIInChI=1S/C12H16BIO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3
InChIKeyHSHFNMSHDHAHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 408492-28-4): A High-Reactivity Aryl Iodide Boronate Ester for Suzuki-Miyaura Cross-Coupling


2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-iodophenylboronic acid pinacol ester, is an organoboron compound widely employed as a coupling partner in Suzuki-Miyaura cross-coupling reactions . This compound features a boronic ester functional group protected as a pinacol ester, which confers enhanced bench stability and handling characteristics compared to the free boronic acid . The presence of the iodine atom on the aromatic ring makes it a highly reactive electrophile for carbon-carbon bond formation, particularly valuable in the synthesis of biaryl compounds for pharmaceutical, agrochemical, and materials science applications .

Why 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 408492-28-4) Cannot Be Directly Replaced by Its 3-Bromo or 3-Chloro Analogs


Generic substitution with the 3-bromo or 3-chloro analogs of 2-(3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane fails to deliver equivalent synthetic outcomes due to fundamental differences in carbon-halogen bond activation energies and associated reaction kinetics. The trend in bond dissociation energies for aryl halides is C-Cl (407 kJ/mol) > C-Br (346 kJ/mol) > C-I (280 kJ/mol), meaning the C-I bond in the target compound undergoes oxidative addition to Pd(0) catalysts significantly faster and under milder conditions than its bromo or chloro counterparts [1]. This lower activation barrier translates directly to higher yields in Suzuki-Miyaura coupling, where aryl iodides are expected to give higher yields than aryl bromides [1]. Consequently, direct replacement of the iodo substituent with a bromo or chloro group without re-optimizing catalyst loading, temperature, and reaction time would likely result in incomplete conversion, lower yields, and increased side-product formation.

Product-Specific Quantitative Evidence Guide: 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 408492-28-4)


Synthesis Yield Advantage: Higher Preparative Efficiency Compared to Alternative Routes

The target compound can be synthesized via two documented routes. Route 1 employs 1,3-diiodobenzene and 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, achieving a yield of approximately 86% . Route 2 involves the esterification of 3-iodophenylboronic acid with pinacol, providing a substantially higher yield of approximately 98% . The 98% yield route offers a significant efficiency advantage for procurement planning and cost estimation.

Suzuki-Miyaura cross-coupling Boronate ester synthesis Process chemistry

Reactivity Differentiation: Lower Bond Dissociation Energy Enables Faster Suzuki Coupling Kinetics

The oxidative addition step in Suzuki-Miyaura coupling is rate-limiting and directly governed by the carbon-halogen bond strength. For aryl halides, the activation energies are C-Cl (407 kJ/mol), C-Br (346 kJ/mol), and C-I (280 kJ/mol) [1]. This 66 kJ/mol lower activation barrier for C-I relative to C-Br enables the 3-iodophenyl boronate ester to undergo coupling under significantly milder conditions (lower temperature, shorter time) compared to its 3-bromo analog, 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 594823-67-3) [1].

Suzuki-Miyaura cross-coupling Aryl halide reactivity Catalysis

Stability and Handling Advantage: Pinacol Ester Protection Reduces Protodeboronation Risk

The pinacol ester form of 2-(3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides significantly enhanced stability against protodeboronation compared to the free boronic acid. While the free 3-iodophenylboronic acid is prone to hydrolysis and decomposition upon storage, the pinacol ester is stable on silica gel and can be stored at 2-8°C with protection from light . This stability advantage is critical for maintaining consistent batch-to-batch reactivity and yield in multi-step syntheses and scale-up operations.

Boronate ester stability Suzuki-Miyaura reproducibility Process robustness

Physical Property and Purity Specification: Defined Melting Point and Assay for Quality Control

The target compound is commercially available with a defined assay of 97% purity and a melting point range of 70-75°C . These specifications provide a clear quality benchmark for procurement and analytical verification. In contrast, the 3-bromo analog 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a reported melting point of approximately 48°C, while the 3-chloro analog has a molecular weight of 238.5 g/mol and is typically supplied as a ≥98% purity liquid or low-melting solid .

Quality control Analytical chemistry Procurement specification

Safety and Hazard Profile: Quantified Acute Toxicity Classification

The target compound carries specific hazard classifications: Acute Tox. 4 (Oral) and Aquatic Chronic 4 . It is also classified as a combustible solid (Storage Class 11) with a WGK of 3 . This profile is more defined compared to the 3-chloro analog, which is labeled as harmful by inhalation, skin contact, and if swallowed but lacks specific GHS category quantitation in available public vendor documentation .

Chemical safety Risk assessment Laboratory handling

Best Research and Industrial Application Scenarios for 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 408492-28-4)


Synthesis of Sterically Hindered or Electron-Rich Biaryl Pharmaceuticals

When constructing biaryl linkages in pharmaceutical candidates where one coupling partner is sterically hindered or electron-rich, the lower C-I bond dissociation energy (280 kJ/mol) of 2-(3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enables successful Suzuki-Miyaura coupling under milder conditions than the corresponding bromo or chloro analogs [1]. This is critical for maintaining the integrity of sensitive functional groups elsewhere in the molecule and achieving high yields where less reactive halides would fail or require forcing conditions that promote decomposition [1].

Multi-Step Synthesis Requiring Chromatographic Purification of Boronate Intermediate

In multi-step synthetic sequences where the boronate ester intermediate must be isolated and purified by silica gel chromatography, the pinacol ester form of 2-(3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is stable on silica, unlike the free boronic acid which is prone to protodeboronation . This property enables efficient purification and characterization of the intermediate, improving overall yield and reproducibility of the synthetic route .

Scale-Up and Process Chemistry for Reproducible Suzuki Coupling

For process chemistry and scale-up applications, the pinacol ester form provides superior batch-to-batch reproducibility compared to free boronic acids, which can vary in anhydride/hydrate composition and thus affect reaction stoichiometry and yield . The defined solid physical form (mp 70-75°C) and high assay (97%) of the target compound facilitate accurate weighing and consistent performance in kilogram-scale reactions, reducing variability and improving process robustness .

Synthesis of Functional Materials and OLED Intermediates

The high reactivity of the iodo substituent combined with the stability of the pinacol boronate ester makes this compound particularly suitable for the synthesis of complex aromatic frameworks used in organic light-emitting diodes (OLEDs), organic photovoltaics, and functional polymers . The ability to execute efficient cross-couplings under mild conditions preserves the electronic properties of the conjugated systems essential for device performance .

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